molecular formula C6H3BrN2O B2375409 5-Bromo-3-hydroxypicolinonitrile CAS No. 1160936-51-5

5-Bromo-3-hydroxypicolinonitrile

Cat. No.: B2375409
CAS No.: 1160936-51-5
M. Wt: 199.007
InChI Key: STXULMQDCFXASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-hydroxypicolinonitrile is a chemical compound with the molecular formula C₆H₃BrN₂O and a molecular weight of 199.00 g/mol. It is a brominated derivative of picolinonitrile, featuring a bromine atom at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-3-hydroxypicolinonitrile can be synthesized through several methods, including the bromination of 3-hydroxypicolinonitrile. The reaction typically involves the use of bromine (Br₂) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-hydroxypicolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound, typically under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI) under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-3-hydroxypicolinonitrile is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry, agrochemicals, and material science. The compound is also used in the development of new pharmaceuticals and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 5-Bromo-3-hydroxypicolinonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The molecular pathways involved can vary, but typically, the compound interacts with specific binding sites, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 2-Bromopyridine

  • 4-Bromopyridine

  • 3-Bromopyridine

  • 2-Chloropyridine

  • 4-Chloropyridine

Properties

IUPAC Name

5-bromo-3-hydroxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXULMQDCFXASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.